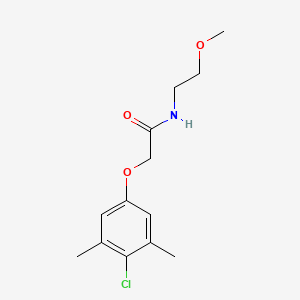
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide, also known as EPTB, is a small molecule that has gained attention for its potential use in scientific research. EPTB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes including cell cycle regulation, DNA repair, and apoptosis.
作用机制
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide binds to the catalytic subunit of PP2A and inhibits its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a variety of effects depending on the specific proteins involved. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through its ability to inhibit PP2A activity (3,4).
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to have a variety of effects on cells, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. These effects are likely due to its ability to inhibit PP2A activity, which can affect a variety of cellular processes.
实验室实验的优点和局限性
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in lab experiments is its selectivity for PP2A inhibition. This allows researchers to study the specific effects of PP2A inhibition without affecting other signaling pathways. However, one limitation of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is its potential toxicity. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in scientific research. One area of interest is the role of PP2A in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PP2A has been implicated in the pathogenesis of these diseases, and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be a useful tool for studying the specific effects of PP2A inhibition in these contexts. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of more selective and less toxic PP2A inhibitors could lead to new therapeutic options for a variety of diseases.
合成方法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-propoxybenzoyl chloride in the presence of triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been described in detail in a number of publications (1,2).
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been used extensively in scientific research to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that plays an important role in regulating the activity of many signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to selectively inhibit the activity of PP2A, which allows researchers to study the specific effects of PP2A inhibition in cells.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-9-19-11-7-5-10(6-8-11)13(18)15-14-17-16-12(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEDUGMXBQUEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6166348 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)
